Tri-tert-butylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

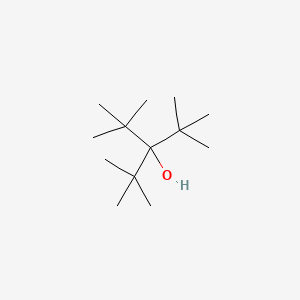

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-10(2,3)13(14,11(4,5)6)12(7,8)9/h14H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUBOLYWYDGCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(C)(C)C)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194673 | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41902-42-5 | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41902-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-tert-butylcarbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041902425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,1-Dimethylethyl)-2,2,4,4-tetramethyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRI-TERT-BUTYLCARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UH2D93L3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tri-tert-butylmethanol

This guide provides a comprehensive, technically-grounded exploration of the synthesis and purification of tri-tert-butylmethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles and rationale that govern experimental choices. We will navigate the significant synthetic challenges posed by extreme steric hindrance and detail robust methods for obtaining this unique tertiary alcohol in high purity.

Introduction: The Challenge of Steric Congestion

This compound, formally known as 3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol, is a molecule of significant academic interest primarily due to its extraordinary structure. With three bulky tert-butyl groups surrounding a central hydroxylated carbon, it serves as a quintessential model for studying the profound effects of steric hindrance on chemical reactivity, molecular conformation, and physical properties.[1] The steric shield provided by these groups makes the hydroxyl proton exceptionally non-acidic and kinetically isolates the oxygen's lone pairs, frustrating reactions that are trivial for less hindered alcohols.

The synthesis of this molecule is a formidable challenge precisely because the desired bond formation is sterically impeded. The primary and most logical route involves a Grignard reaction between di-tert-butyl ketone and tert-butylmagnesium chloride. This guide will focus on this pathway, detailing the preparation of the necessary precursors and the critical parameters for driving the sterically demanding carbon-carbon bond formation to completion.

Part 1: Synthetic Strategy via the Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds by adding an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2] For this compound, the retrosynthetic analysis points directly to di-tert-butyl ketone as the electrophile and a tert-butyl Grignard reagent as the nucleophile.

The Overarching Challenge: Overcoming Steric Hindrance The primary obstacle in this synthesis is the severe steric congestion around the electrophilic carbonyl carbon of di-tert-butyl ketone and the nucleophilic carbon of the tert-butyl Grignard reagent.[3] This mutual bulkiness dramatically raises the activation energy for the nucleophilic attack, making the reaction kinetically unfavorable. To overcome this, the protocol must be optimized with extended reaction times and careful control of conditions to favor the desired product over side reactions.

Caption: Logical diagram of the steric hindrance challenge.

1.1: Precursor Synthesis: Di-tert-butyl Ketone

The commercially available starting material, pivalonitrile, can be used to synthesize the required di-tert-butyl ketone precursor. The synthesis proceeds via an imine intermediate formed by a Barbier-type reaction, which is subsequently hydrolyzed.[4]

Experimental Protocol: Synthesis of Di-tert-butyl Ketone

-

Reaction Setup: Under an inert argon atmosphere, equip a dry three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Charging: Charge the flask with metallic lithium and anhydrous diethyl ether.

-

Barbier Reaction: Add a solution of pivalonitrile and an excess of tert-butyl chloride in diethyl ether dropwise to the lithium suspension. The reaction is exothermic and should be controlled with an ice bath.

-

Hydrolysis: After the reaction is complete, the resulting imine is carefully hydrolyzed by the slow addition of aqueous acid. This step should be performed at a low temperature to manage the exotherm.

-

Workup and Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The di-tert-butyl ketone is then purified by distillation.

1.2: Preparation of the Grignard Reagent

The synthesis of tert-butylmagnesium chloride is a standard procedure but requires strict adherence to anhydrous conditions to prevent quenching of the highly basic Grignard reagent.[5][6]

Experimental Protocol: Preparation of tert-Butylmagnesium Chloride

-

Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. A crystal of iodine can be added to activate the magnesium surface.

-

Initiation: Add a small amount of a solution of tert-butyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium. The reaction is initiated when bubbling is observed and the color of the iodine fades. Gentle heating may be required.[5]

-

Addition: Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.

Part 2: The Core Synthesis of this compound

This step involves the slow addition of the di-tert-butyl ketone to the prepared Grignard reagent. The causality behind this "inverse addition" is crucial: maintaining an excess of the Grignard reagent helps to minimize side reactions of the ketone, such as enolization.

Caption: Overall experimental workflow for synthesis and purification.

Experimental Protocol: Grignard Addition

-

Setup: Cool the flask containing the tert-butylmagnesium chloride solution in an ice bath.

-

Addition: Slowly add a solution of di-tert-butyl ketone in anhydrous THF to the Grignard reagent via a dropping funnel. The addition should be slow to control the exotherm and maximize reaction efficiency.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux for an extended period (24-48 hours) to drive the sluggish reaction toward completion.

-

Quenching: Cool the reaction mixture back to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a safer and often more effective alternative to quenching with water or strong acid, as it minimizes the risk of violent reaction and helps to break up the magnesium salt precipitates.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, solid this compound.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| Magnesium Turnings | 24.31 | ~0.12 | ~1.2 | ~3.0 g |

| tert-Butyl Chloride | 92.57 | 0.11 | 1.1 | 10.2 g (12.1 mL) |

| Di-tert-butyl Ketone | 142.24 | 0.10 | 1.0 | 14.2 g |

| Anhydrous THF | - | - | - | ~250 mL |

| Sat. aq. NH₄Cl | - | - | - | As needed for quench |

Table 1: Representative quantitative data for the synthesis.

Part 3: Purification Methodologies

The crude product will likely contain unreacted ketone and potentially side products. Due to its crystalline, non-polar nature and thermal stability, two primary methods are effective for purification: recrystallization and sublimation.

3.1: Purification by Recrystallization

Recrystallization is a technique used to purify solids. The impure compound is dissolved in a hot solvent and then allowed to slowly cool, forming pure crystals while impurities remain in the mother liquor.[7][8]

Experimental Protocol: Recrystallization

-

Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Non-polar solvents like hexane or polar protic solvents like ethanol are good starting points for testing.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (using a water bath or heating mantle) while stirring until all the solid dissolves.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

3.2: Purification by Sublimation

Sublimation is the transition of a substance directly from a solid to a gas phase, without passing through a liquid phase.[9] For compounds with a sufficiently high vapor pressure below their melting point, this is an excellent method for achieving very high purity, as non-volatile impurities are left behind. The thermochemical data for tri-tert-butylmethane (the parent hydrocarbon) shows a significant enthalpy of sublimation, suggesting the alcohol derivative would behave similarly.[10]

Experimental Protocol: Vacuum Sublimation

-

Setup: Place the crude this compound in the bottom of a sublimation apparatus. The apparatus consists of an outer vessel and a central cold finger.

-

Vacuum: Evacuate the apparatus to a low pressure (e.g., <1 mmHg). A good vacuum is essential to lower the temperature at which sublimation occurs, preventing thermal decomposition.

-

Heating: Gently heat the bottom of the apparatus using a sand bath or oil bath. The temperature should be high enough to induce sublimation but below the compound's melting point.

-

Condensation: Circulate a coolant (e.g., cold water) through the cold finger. The gaseous this compound will solidify upon contact with the cold surface, forming pure crystals.

-

Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Carefully scrape the purified crystals from the cold finger.

Part 4: Characterization and Purity Assessment

The identity and purity of the final product must be confirmed through analytical techniques.

| Property | Expected Value / Observation |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally and compared to literature values. |

| ¹H NMR (CDCl₃) | Two singlets: δ ~1.1-1.3 ppm (27H, -C(CH₃)₃) and a variable singlet for the -OH proton. |

| ¹³C NMR (CDCl₃) | Four distinct signals: one for the quaternary carbinol carbon, one for the three equivalent quaternary tert-butyl carbons, and one for the nine equivalent methyl carbons. |

Table 2: Key characterization data for this compound.

-

Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.

-

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are definitive methods for structural confirmation. The expected ¹H NMR spectrum is remarkably simple due to the high symmetry of the molecule, showing a large singlet for the 27 equivalent protons of the three tert-butyl groups and a smaller, often broad, singlet for the hydroxyl proton.[11]

Conclusion

The synthesis and purification of this compound represent a classic case study in overcoming significant steric challenges in organic chemistry. The successful application of the Grignard reaction hinges on meticulous execution under anhydrous conditions and a patient approach, allowing the sterically hindered nucleophile and electrophile sufficient time to react. Purification via recrystallization or sublimation provides effective means to obtain this unique molecule in high purity, enabling its use in further physical organic studies. This guide provides the technical framework and theoretical underpinnings necessary for researchers to confidently approach this demanding but rewarding synthesis.

References

-

National Institute of Standards and Technology. (n.d.). Tri-t-butylmethane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tri-t-butylmethane. PubChem. Retrieved from [Link]

-

Burgi, H. B., & Bartell, L. S. (1972). Structure of tri-tert-butylmethane. I. Electron diffraction study. Journal of the American Chemical Society, 94(15), 5236–5238. Retrieved from [Link]

-

Sandborn, L. T., & Bousquet, E. W. (1929). Trimethylacetic acid. Organic Syntheses, 9, 98. Retrieved from [Link]

-

Grasmeijer, N., et al. (2014). Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions. Journal of Pharmaceutical Sciences, 103(6), 1746-1753. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tri-t-butylmethane (CAS 35660-96-9). Retrieved from [Link]

-

Moore, H. W., & Weyler, W. (1973). tert-BUTYLCYANOKETENE. Organic Syntheses, 53, 16. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tri-t-butylmethane Phase change data. NIST Chemistry WebBook. Retrieved from [Link]

-

Sciencemadness.org. (2016). Synthesis of tris(tert-butyl) alcohol. Retrieved from [Link]

-

LookChem. (n.d.). Purification of tert-Butyl alcohol. Chempedia. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]

- Google Patents. (2019). CN109553639A - A method of synthesis tri-tert-butylphosphine.

-

TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

-

ResearchGate. (1983). Sterically Congested Molecules, 16 A Convenient Synthesis of Di-tert-butyl Ketone via its Imine, 2,2,4,4-tetramethyl-3-pentanimine. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]

-

ResearchGate. (2014). Impact of Tert-Butyl Alcohol on Crystallization Kinetics of Gemcitabine Hydrochloride in Frozen Aqueous Solutions. Retrieved from [Link]

- Google Patents. (2009). US20090173914A1 - Organomagnesium synthesis agent.

- Google Patents. (2016). CN105348055A - Synthetic method for tert-butyl methyl ketone.

-

Wikipedia. (n.d.). Sublimation (phase transition). Retrieved from [Link]

-

ResearchGate. (2019). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. Retrieved from [Link]

-

Albemarle Corporation. (n.d.). tert-Butylmagnesium Chloride, typ. 20 % solution in THF. Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

-

University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

-

ResearchGate. (2018). The synthesis of deuteriated tri-tert-butyl phosphine. Retrieved from [Link]

-

NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

-

MIT OpenCourseWare. (2010). Sublimation | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

-

Guichard, G., et al. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 84, 4. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

- Google Patents. (1989). EP0333077A1 - Method for one-step synthesis of methyl t-butyl ether.

- Google Patents. (1991). EP0454624B1 - Process for the production of 1,3-diketones.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Retrieved from [Link]

-

ResearchGate. (2017). (Left) Stacked ¹H NMR spectra of the tert-butyl resonances of [TbL¹].... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cerritos.edu [cerritos.edu]

- 6. tert-Butylmagnesium chloride 1.0M tetrahydrofuran 677-22-5 [sigmaaldrich.com]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]

- 10. Tri-t-butylmethane [webbook.nist.gov]

- 11. utsouthwestern.edu [utsouthwestern.edu]

Tri-tert-butylmethanol chemical properties and structure

An In-depth Technical Guide to Tri-tert-butylmethanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as tri-tert-butylcarbinol, represents a pinnacle of steric congestion in alcohol chemistry. Its structure, featuring three bulky tert-butyl groups attached to a central carbinol carbon, imparts a unique set of chemical and physical properties that challenge conventional reaction theories and provide profound insights into the effects of steric hindrance. This guide offers a comprehensive exploration of this compound's molecular structure, its distinctive physicochemical and spectroscopic properties, the challenging synthesis of this sterically demanding molecule, and its relevance as a model compound in fields such as drug development for understanding concepts like metabolic shielding.

The Challenge of Steric Hindrance: An Introduction

In the vast landscape of organic chemistry, the spatial arrangement of atoms dictates reactivity and molecular properties. Steric hindrance, the effect of the bulk of atomic groupings on the course of a chemical reaction, is a fundamental concept. This compound (((CH₃)₃C)₃COH) is arguably the most sterically hindered alcohol synthesized to date.[1] The immense steric crowding around the central hydroxyl-bearing carbon atom prevents typical intermolecular interactions and severely restricts access for reagents, making it an exceptional case study. Understanding this molecule is not just an academic curiosity; it provides a magnified view of the steric effects that drug development professionals manipulate to enhance metabolic stability and control molecular conformation.

Molecular Structure: A Tale of Strain and Distortion

The defining feature of this compound is its extreme steric strain. The three tert-butyl groups are forced into close proximity, leading to significant deviations from idealized bond lengths and angles to minimize van der Waals repulsion.

While direct crystallographic data for this compound is scarce, extensive studies on its parent hydrocarbon, tri-tert-butylmethane, provide critical insights into the structural distortions at play. Gas-phase electron diffraction studies of tri-tert-butylmethane revealed that the "inner" C-C bonds (connecting the tert-butyl groups to the central carbon) are significantly elongated. This stretching alleviates the intense steric repulsion between the methyl groups of adjacent tert-butyl substituents.

Table 1: Key Structural Parameters (Inferred from Tri-tert-butylmethane Data)

| Parameter | Typical Value in Alkanes | Observed/Calculated Value in Tri-tert-butylmethane | Causality |

|---|---|---|---|

| Inner C-C Bond Length | ~1.54 Å | ~1.611 Å | To relieve severe steric repulsion between tert-butyl groups. |

| Outer C-C Bond Length | ~1.54 Å | ~1.548 Å | Less affected by direct steric clash, but still slightly elongated. |

| C-C-C Bond Angle | ~109.5° | Varies significantly from tetrahedral geometry | Distortion to accommodate the bulky groups. |

The introduction of a hydroxyl group to form this compound is expected to induce only minor changes to this strained hydrocarbon framework, with the C-O bond adopting a position that minimizes interaction with the bulky alkyl groups.

Caption: 2D representation of this compound's structure.

Physicochemical and Spectroscopic Properties

The unique structure of this compound gives rise to distinctive properties, most notably in its spectroscopy, which serves as a direct window into its molecular environment.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₃H₂₈O | |

| Molecular Weight | 200.36 g/mol | |

| Appearance | Solid | Melts near room temperature. |

| Hydrogen Bonding | Sterically inhibited | The bulky tert-butyl groups prevent intermolecular O-H---O hydrogen bond formation.[1] |

Spectroscopic Signature of Steric Hindrance

Infrared (IR) Spectroscopy: The most telling feature is the O-H stretching vibration. In typical alcohols, intermolecular hydrogen bonding causes the O-H stretch to appear as a very broad, strong band between 3200-3500 cm⁻¹.[2][3] In this compound, the steric bulk completely prevents this interaction.[1] Consequently, its IR spectrum in the liquid phase or concentrated solution shows a sharp, well-defined peak for the 'free' O-H stretch, similar to what is seen for monomeric alcohols in highly dilute, non-polar solvents. This lack of a broad hydrogen-bonding peak is a classic spectroscopic confirmation of its extreme steric congestion.[4][5] The C-O stretching band for tertiary alcohols typically appears around 1150-1200 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be remarkably simple. Due to symmetry, all 27 protons of the three tert-butyl groups are chemically equivalent, giving rise to a single, large singlet. The hydroxyl proton would appear as another singlet, though its chemical shift can be variable and concentration-dependent.

-

¹³C NMR: The spectrum would show a few distinct signals: one for the 9 equivalent methyl carbons, one for the 3 equivalent quaternary carbons of the tert-butyl groups, and one for the central carbinol carbon. The chemical shift of the carbinol carbon would be in the typical range for tertiary alcohols (50-65 ppm).[5]

Mass Spectrometry (MS): Upon electron impact, the molecular ion peak (M⁺) at m/z = 200 would be observed. A prominent fragmentation pathway would be the loss of a tert-butyl group (•C(CH₃)₃, 57 amu) to form a stable tertiary oxonium ion or subsequent fragments, leading to a significant peak at m/z = 143.

The Synthetic Challenge: Assembling a Crowded Molecule

The synthesis of this compound is non-trivial due to the very steric hindrance one aims to create. Standard methods for creating tertiary alcohols, such as Grignard reactions with ketones, require careful selection of reagents.[7][8][9] The addition of a bulky tert-butyl nucleophile to an already hindered ketone is challenging.

The most successful reported synthesis involves the reaction of tert-butyllithium, a powerful and sterically demanding nucleophile, with hexamethylacetone (di-tert-butyl ketone).[1] This approach overcomes the steric barrier to form the desired carbon-carbon bond.

Experimental Protocol: Synthesis via Organolithium Addition

Causality: This protocol is chosen because tert-butyllithium is a significantly more reactive nucleophile than the corresponding Grignard reagent, which is necessary to overcome the severe steric hindrance of the di-tert-butyl ketone electrophile. The reaction must be conducted under strictly anhydrous and anaerobic conditions due to the high reactivity of the organolithium reagent.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen to remove all traces of moisture.

-

Reagent Charging: The flask is charged with a solution of di-tert-butyl ketone in anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath.

-

Nucleophilic Addition: A solution of tert-butyllithium in pentane is added dropwise from the dropping funnel to the stirred ketone solution over 30 minutes. The temperature is maintained at -78 °C to control the exothermic reaction and prevent side reactions.

-

Reaction Quenching: After the addition is complete, the reaction is stirred for an additional hour at -78 °C. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Isolation: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by sublimation or recrystallization from a suitable solvent like methanol to afford pure this compound.

Relevance in Drug Development: A Model for Metabolic Shielding

While this compound itself is not a therapeutic agent, its extreme structure serves as a powerful illustration of a key strategy in medicinal chemistry: metabolic shielding .

Drug metabolism, often mediated by cytochrome P450 (CYP) enzymes, is a primary route of drug clearance. For many drugs, metabolic attack occurs at specific, labile sites on the molecule. By introducing a large, sterically demanding group, such as a tert-butyl group, near a metabolically susceptible position, chemists can create a "steric shield." This shield physically blocks the drug from fitting into the active site of the metabolic enzyme, thereby slowing or preventing its degradation. This can lead to improved pharmacokinetic properties, such as a longer half-life and increased bioavailability.

This compound is the ultimate example of this principle. The hydroxyl group is completely encased by the three tert-butyl groups, making it inaccessible to enzymatic oxidation, a common metabolic pathway for less hindered alcohols.

Caption: Steric hindrance blocking enzyme access to a functional group.

Conclusion

This compound is more than a chemical curiosity; it is a tangible manifestation of the power of steric effects. Its distorted geometry, unique spectroscopic properties, and challenging synthesis provide invaluable lessons for chemists in all disciplines. For researchers and drug development scientists, it stands as a stark and compelling model for the rational design of molecules, demonstrating how the strategic placement of bulky, non-reactive groups can profoundly alter molecular interactions, reactivity, and, ultimately, biological fate.

References

-

Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Dielectric relaxation and infrared studies of strongly sterically hindered alcohols in a polystyrene matrix. Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (2023, November 18). 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Retrieved January 2, 2026, from [Link]

- Bürgi, H. B., & Bartell, L. S. (1972). Structure of tri-tert-butylmethane. I. Electron diffraction study. Journal of the American Chemical Society, 94(15), 5236–5238.

-

PubChem. (n.d.). Tris-(4-tert-butyl-phenyl)-methanol. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Tri-t-butylmethane. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (2024, December 1). Tert-Butyl alcohol. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 2, 2026, from [Link]

-

AdiChemistry. (2024, April 2). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM [Video]. YouTube. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). Tri-tert-butyl-methane. Retrieved January 2, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved January 2, 2026, from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved January 2, 2026, from [Link]

-

Quora. (2020, August 21). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Retrieved January 2, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Tri-t-butylmethane (CAS 35660-96-9). Retrieved January 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved January 2, 2026, from [Link]

-

SpectraBase. (n.d.). tert-Butyl alcohol - Optional[1H NMR] - Spectrum. Retrieved January 2, 2026, from [Link]

-

Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. Retrieved January 2, 2026, from [Link]

-

Allen Digital. (n.d.). How is grignard reagent used to prepar tert-butyl alcohol. Retrieved January 2, 2026, from [Link]

-

Filo. (2025, August 23). Which of the following are the starting materials for the Grignard's synthesis of tert-butyl alcohol? Retrieved January 2, 2026, from [Link]

-

Reddit. (2016, February 25). Question about Grignard reagent synthesis. Retrieved January 2, 2026, from [Link]

- Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338–342.

- Google Patents. (n.d.). CN104557480A - Synthetic method of 3-tert-butylphenylethylether.

- Brown, L. C., et al. (2022). The synthesis of deuteriated tri‐tert‐butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342.

Sources

- 1. 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Dielectric relaxation and infrared studies of strongly sterically hindered alcohols in a polystyrene matrix - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 7. quora.com [quora.com]

- 8. How is grignard reagent used to prepar tert-butyl alcohol. [allen.in]

- 9. Which of the following are the starting materials for the Grignard's synt.. [askfilo.com]

A Technical Guide to the Spectroscopic Characterization of Tri-tert-butylmethanol

Abstract

Tri-tert-butylmethanol, also known as 3-(tert-butyl)-2,2,4,4-tetramethylpentan-3-ol, represents a molecule of significant academic interest due to its extreme steric congestion. The three bulky tert-butyl groups surrounding the central hydroxyl-bearing carbon create a unique chemical environment that profoundly influences its reactivity and spectroscopic properties. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the scarcity of direct experimental spectra for this specific compound in publicly accessible databases, this guide will leverage foundational spectroscopic principles and data from analogous, sterically hindered molecules to construct a comprehensive and predictive spectroscopic profile. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of sterically crowded molecules.

Introduction: The Challenge of Characterizing Steric Crowding

The synthesis and characterization of molecules with high degrees of steric hindrance are formidable challenges in organic chemistry. This compound is a quintessential example of such a molecule. The immense steric strain imposed by the three tert-butyl groups is expected to lead to unusual bond lengths and angles, restricted bond rotations, and unique spectroscopic signatures. Understanding these spectroscopic features is crucial for confirming the successful synthesis of such compounds and for elucidating their electronic and structural properties.

This guide will proceed by dissecting the anticipated spectroscopic data from three primary analytical techniques: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. Each section will detail the theoretical basis for the expected spectral features, considerations for experimental protocols, and an analysis of the predicted data, supported by comparisons with less sterically hindered analogs like tert-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Crowded Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, the extreme steric hindrance is predicted to give rise to distinct chemical shifts and potentially restricted dynamics observable by NMR.

Experimental Protocol for NMR Analysis of Sterically Hindered Alcohols

Acquiring high-quality NMR spectra for sterically hindered, and potentially less soluble, compounds requires careful consideration of the experimental parameters.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆, or DMSO-d₆). Due to the nonpolar nature of the tert-butyl groups, solubility may be higher in less polar solvents.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving potentially broad peaks.

-

Ensure proper shimming of the magnetic field to obtain sharp signals.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

-

The relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time to ensure accurate integration. For sterically crowded molecules, T₁ values can be longer than usual.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary.

-

Due to the presence of quaternary carbons and potentially long relaxation times, a longer relaxation delay and a larger number of scans may be required to obtain a good signal-to-noise ratio.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be deceptively simple, dominated by the signals from the tert-butyl groups.

-

tert-Butyl Protons (C(CH₃)₃): Due to the high symmetry, the 27 protons of the three tert-butyl groups are chemically equivalent. They are expected to appear as a single, sharp singlet. The extreme steric crowding may cause some deshielding compared to the protons in tert-butanol (δ ≈ 1.28 ppm). A predicted chemical shift would be in the range of δ 1.3-1.5 ppm .

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet. In a non-hydrogen bonding solvent, it might be found in the region of δ 1.5-2.5 ppm . Due to the steric shielding by the bulky tert-butyl groups, intermolecular hydrogen bonding will be significantly hindered.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

-

Methyl Carbons (-CH₃): The nine methyl carbons of the three tert-butyl groups are equivalent and will appear as a single strong signal. A predicted chemical shift is in the range of δ 30-35 ppm .

-

Quaternary Carbons of tert-Butyl Groups (-C(CH₃)₃): The three equivalent quaternary carbons of the tert-butyl groups will show a single signal in the region of δ 35-40 ppm .

-

Central Quaternary Carbon (-C-OH): The carbon atom bearing the hydroxyl group is highly deshielded by the oxygen atom and is expected to have a chemical shift in the range of δ 70-80 ppm . The signal for this quaternary carbon will likely be of low intensity.

| Predicted NMR Data for this compound | ¹H NMR | ¹³C NMR |

| Assignment | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~1.3-1.5 (s, 27H) | ~30-35 |

| -C (CH₃)₃ | - | ~35-40 |

| -C -OH | - | ~70-80 |

| -OH | ~1.5-2.5 (s, broad, 1H) | - |

Infrared (IR) Spectroscopy: Vibrational Signatures of a Strained Alcohol

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Low-Melting Solid Samples: Acquire the spectrum as a thin film between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and use a solution cell. This can be useful for observing the "free" O-H stretch.

-

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the vibrations of the O-H and C-O bonds, as well as the hydrocarbon framework.

-

O-H Stretch: The most characteristic band for an alcohol is the O-H stretching vibration. Due to the significant steric hindrance, intermolecular hydrogen bonding will be greatly reduced. Therefore, a relatively sharp "free" O-H stretching band is expected around 3600-3650 cm⁻¹ . A broader, weaker band associated with some residual hydrogen bonding may appear at lower wavenumbers (3300-3500 cm⁻¹).[1][2]

-

C-H Stretch: Strong absorption bands corresponding to the C-H stretching of the methyl groups will be observed in the region of 2850-3000 cm⁻¹ .

-

C-O Stretch: The C-O stretching vibration in tertiary alcohols typically appears in the range of 1100-1200 cm⁻¹. For this compound, this band is expected to be strong and located around 1150-1200 cm⁻¹ .[3]

-

Methyl Bending: Characteristic bending vibrations for the methyl groups will be present around 1370 cm⁻¹ and 1460 cm⁻¹ .

| Predicted IR Absorption Bands for this compound | |

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (free) | ~3600-3650 (sharp) |

| C-H Stretch | ~2850-3000 (strong) |

| C-O Stretch | ~1150-1200 (strong) |

| C-H Bend (methyl) | ~1370 and ~1460 |

Mass Spectrometry: Fragmentation of a Bulky Alcohol

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural identification. For tertiary alcohols, the molecular ion peak is often weak or absent.[4]

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions. Chemical Ionization (CI) can be used as a softer ionization technique to enhance the observation of the molecular ion or a protonated molecular ion.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.

Predicted Fragmentation Pattern

The fragmentation of this compound in an EI mass spectrometer is expected to be dominated by pathways that relieve steric strain.

-

Molecular Ion (M⁺): The molecular ion peak at m/z 200 (for C₁₃H₂₈O) is expected to be very weak or completely absent due to the instability of the sterically hindered tertiary alcohol radical cation.

-

Alpha-Cleavage: The most favorable fragmentation pathway for alcohols is alpha-cleavage, which involves the loss of an alkyl radical to form a resonance-stabilized oxonium ion.[5] For this compound, this would involve the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a highly stable di-tert-butyl oxonium ion at m/z 143 . This is predicted to be a very prominent peak, likely the base peak.

-

Loss of Water: Dehydration, the loss of a water molecule (18 Da), is a common fragmentation for alcohols, leading to an alkene radical cation.[5] This would result in a peak at m/z 182 . However, for highly branched tertiary alcohols, this pathway may be less favorable than alpha-cleavage.

-

Loss of a Methyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would give a peak at m/z 185 , which is likely to be of low intensity.

-

tert-Butyl Cation: A strong peak at m/z 57 corresponding to the very stable tert-butyl cation ([C(CH₃)₃]⁺) is also expected from further fragmentation.

Sources

- 1. Tri-t-butylmethane | C13H28 | CID 142023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

The Thermodynamic Landscape of a Sterically Encumbered Alcohol: A Technical Guide to Tri-tert-butylmethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the core thermodynamic properties of tri-tert-butylmethanol (also known as 2,2,4,4-tetramethyl-3-t-butyl-pentan-3-ol or tri-tert-butylcarbinol). This unique tertiary alcohol, with its profound steric hindrance, presents a fascinating case study in the interplay between molecular structure and thermodynamic stability. Understanding these properties is crucial for its potential applications in synthesis, materials science, and as a reference compound in computational and physical organic chemistry.

The Structural Uniqueness of this compound: A Foundation for its Thermodynamic Behavior

This compound is characterized by a central carbon atom bonded to a hydroxyl group and three bulky tert-butyl groups. This arrangement results in extreme steric congestion around the hydroxyl functionality. Unlike simpler alcohols, this steric shield almost completely prevents intermolecular hydrogen bonding in the liquid and solid states, a dominant factor in the thermodynamics of most alcohols. This structural peculiarity is the primary determinant of its distinct thermodynamic properties, influencing its volatility, phase transitions, and enthalpy of formation.

Core Thermodynamic Parameters

The cornerstone of understanding the energetic landscape of a molecule lies in its fundamental thermodynamic parameters. The most reliable experimental data for this compound comes from a seminal thermochemical study by Maskill and Steele.[1] The key values are summarized below.

| Thermodynamic Property | Symbol | Value (kJ/mol) | Phase | Reference |

| Standard Molar Enthalpy of Formation | ΔfH° | -491.2 ± 3.8 | Crystalline Solid (cr) | [1] |

| Standard Enthalpy of Sublimation | ΔsubH° | 63.2 ± 1.2 | at 298.15 K | [1][2] |

| Standard Molar Enthalpy of Formation | ΔfH° | -428.0 ± 4.0 | Gas (g) | Calculated |

The gas-phase enthalpy of formation is calculated by summing the crystalline phase enthalpy of formation and the enthalpy of sublimation.

Enthalpy of Formation: A Story of Stability

The standard molar enthalpy of formation (ΔfH°) in the crystalline state is -491.2 ± 3.8 kJ/mol.[1] This highly exothermic value indicates significant thermodynamic stability. The intricate branching of the alkyl groups contributes to this stability through the formation of numerous strong carbon-carbon and carbon-hydrogen bonds.

To put this in context, a comparison with its non-hydroxylated counterpart, tri-tert-butylmethane, is insightful. The gas-phase enthalpy of formation for tri-tert-butylmethane is approximately -236 kJ/mol.[3] The substantial difference highlights the energetic contribution of the hydroxyl group and the altered molecular packing in the solid state.

Phase Transitions: The Energetics of Physical State Changes

This compound undergoes a phase transition from a crystalline solid to a liquid at a melting point (Tfus) of 368 K (approximately 95 °C).[2] The energy required for this transition, the enthalpy of fusion, is a key parameter that reflects the strength of the intermolecular forces in the crystal lattice.

The standard enthalpy of sublimation (ΔsubH°) at 298.15 K is 63.2 ± 1.2 kJ/mol.[1][2] This value is particularly revealing. Sublimation involves the complete disruption of intermolecular forces in the solid state to form a gas. For most alcohols, this value would be significantly influenced by the energy required to break hydrogen bonds. The relatively modest enthalpy of sublimation for a molecule of this size underscores the near absence of hydrogen bonding due to steric hindrance.

Heat Capacity and Entropy: Probing Molecular Motion and Disorder

Heat Capacity (Cp)

The heat capacity of a substance reflects its ability to store thermal energy. For a molecule like this compound, the heat capacity in the solid state would be primarily due to vibrational modes. As the temperature increases, the bulky tert-butyl groups would exhibit torsional and vibrational motions, contributing to the overall heat capacity. It is expected that the heat capacity of solid this compound would show a steady increase with temperature.[4]

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or the number of accessible microstates.[5] For a highly symmetrical, globular molecule like this compound, the entropy in the solid state is expected to be influenced by several factors:

-

Conformational Entropy : The rotation of the tert-butyl groups around the central carbon-carbon bonds would contribute to the overall entropy.

-

Translational and Rotational Entropy : In the gas phase, these contributions would be significant.

-

Vibrational Entropy : The various vibrational modes of the molecule also contribute to the total entropy.

The "globular" nature of the molecule may lead to a higher entropy in the solid state just before melting compared to less branched isomers, as such molecules can sometimes form plastic crystal phases with significant rotational freedom.[6]

Experimental Determination of Thermodynamic Properties: Protocols and Causality

The determination of the thermodynamic properties of a volatile, sterically hindered solid like this compound requires meticulous experimental design.

Workflow for Thermodynamic Property Determination

The logical flow for experimentally determining the key thermodynamic properties of this compound is outlined below.

Caption: Experimental workflow for determining the thermodynamic properties of this compound.

Protocol: Determination of the Enthalpy of Formation via Rotating Bomb Calorimetry

The standard enthalpy of formation of this compound is determined indirectly from its enthalpy of combustion, measured using a rotating bomb calorimeter.

Causality of Experimental Choice: A rotating bomb calorimeter is preferred over a static one for this type of compound.[7] Although not an organometallic, the high carbon and hydrogen content and the presence of oxygen can sometimes lead to incomplete combustion or the formation of solid carbon residues in a static setup. The rotation of the bomb ensures better mixing with the combustion auxiliary and a more complete reaction, leading to more accurate results.

Step-by-Step Protocol:

-

Sample Preparation: A precisely weighed pellet (approx. 1 gram) of high-purity crystalline this compound is prepared.

-

Fuse and Auxiliary: A fuse wire of known mass and combustion energy is attached to the electrodes of the calorimeter bomb, making contact with the sample pellet. A known mass of a combustion auxiliary (like benzoic acid) may be used to ensure complete ignition and combustion.

-

Bomb Sealing and Pressurization: The sample head is placed in the bomb, and a small, known amount of distilled water is added to saturate the internal atmosphere, ensuring any nitric acid formed from residual atmospheric nitrogen dissolves to a defined state. The bomb is then sealed and pressurized with approximately 30 atm of pure oxygen.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis of Products: After the experiment, the bomb is depressurized, and the gaseous and liquid contents are analyzed to correct for any incomplete combustion and for the formation of nitric acid.

-

Calculation of Enthalpy of Combustion: The heat evolved during the combustion (q_v) is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid. This gives the standard internal energy of combustion (ΔcU°).

-

Conversion to Enthalpy of Formation: The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU°. Using known standard enthalpies of formation for the combustion products (CO2 and H2O), the standard enthalpy of formation of this compound (ΔfH°) is determined using Hess's Law.

Protocol: Determination of the Enthalpy of Sublimation

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation.

Causality of Experimental Choice: For a volatile solid like this compound, techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can be adapted to measure vapor pressure at different temperatures. These methods are suitable for small sample sizes and provide precise temperature control.

Step-by-Step Protocol:

-

Sample Preparation: A small, accurately weighed amount of crystalline this compound is placed in a suitable DSC or TGA sample pan.

-

Isothermal Measurements: The sample is heated to a specific temperature below its melting point and held isothermally. The rate of mass loss (in TGA) or the heat flow associated with sublimation (in DSC) is measured.

-

Temperature Program: A series of isothermal measurements are performed at different temperatures.

-

Vapor Pressure Calculation: The rate of mass loss or heat flow data is used to calculate the vapor pressure at each temperature using established relationships (e.g., the Langmuir equation for free evaporation).

-

Clausius-Clapeyron Plot: A plot of the natural logarithm of the vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) is constructed.

-

Enthalpy of Sublimation Calculation: The slope of the resulting straight line is equal to -ΔsubH°/R, where R is the ideal gas constant. From this, the standard enthalpy of sublimation is calculated.

The Interplay of Structure and Thermodynamics

The thermodynamic properties of this compound are a direct consequence of its unique molecular architecture. The following diagram illustrates the key relationships.

Caption: Relationship between the molecular structure of this compound and its thermodynamic properties.

Conclusion

The thermodynamic properties of this compound are dominated by its extreme steric hindrance, which effectively isolates the hydroxyl group and prevents the formation of intermolecular hydrogen bonds. This leads to a unique thermodynamic profile characterized by high intrinsic stability (exothermic enthalpy of formation) and phase transition energetics that reflect weaker intermolecular forces than would be expected for a high molecular weight alcohol. The experimental determination of these properties requires specialized techniques, such as rotating bomb calorimetry, to ensure accurate and complete data. This understanding is vital for harnessing the potential of this and other highly branched molecules in advanced chemical applications.

References

-

National Institute of Standards and Technology. (n.d.). 3-Pentanol, 3-(1,1-dimethylethyl)-2,2,4,4-tetramethyl-. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

- Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Journal of the American Chemical Society, 67(1), 141–144.

- Bártl, J., & Svoboda, V. (1983). Enthalpies of vaporization of some highly branched hydrocarbons. The Journal of Chemical Thermodynamics, 15(5), 481-487.

- Maskill, H., & Steele, W. V. (1983). A thermochemical study of this compound. The Journal of Chemical Thermodynamics, 15(5), 481-487.

-

National Institute of Standards and Technology. (n.d.). Tri-t-butylmethane. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

- Perez-Casas, S., Castillo, R., & Costas, M. (1997). Apparent molar heat capacities at 25 °C of a series of 1-alcohols and three branched alcohols. The Journal of Physical Chemistry B, 101(34), 6663-6671.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Atkins, P., & de Paula, J. (2014). Physical Chemistry (10th ed.). Oxford University Press.

- Hubbard, W. N., Katz, C., & Waddington, G. (1954). A Rotating Combustion Bomb for Precision Calorimetry. Heats of Combustion of Some Sulfur-Containing Compounds. The Journal of Physical Chemistry, 58(2), 142–152.

- Verevkin, S. P., Nolke, M., Beckhaus, H. D., & Ruchardt, C. (1997). Enthalpies of formation of hexaethylethane, octamethylhexane, and tri-tert-butylmethane. Extremely strained hydrocarbons. The Journal of Organic Chemistry, 62(14), 4683–4686.

- Chickos, J. S., Hesse, D. G., Hosseini, S., Liebman, J. F., Mendenhall, G. D., Verevkin, S. P., Rakus, K., Beckhaus, H.-D., & Rüchardt, C. (1995). Enthalpies of vaporization of some highly branched hydrocarbons. The Journal of Chemical Thermodynamics, 27(6), 693-705.

- Flamm-ter Meer, M. A., Beckhaus, H. D., & Rüchardt, C. (1986). Thermolabile kohlenwasserstoffe. XXIX. Verbrennungsenthalpie und sublimationsenthalpie von tri-tert-butylmethan. Thermochimica Acta, 107, 331-338.

- Chickos, J. S., Hesse, D. G., Hosseini, S., Nichols, G., & Webb, P. (1998). Sublimation enthalpies at 298.15K using correlation gas chromatography and differential scanning calorimetry measurements. Thermochimica Acta, 313(2), 101-110.

- Pradhan, S. D., & Pathak, G. (1981). Calorimetric study of isomeric and steric effects amine-alcohol interactions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(4), 321-325.

-

Martinho Simões, J. A. (n.d.). Organometallic Thermochemistry Database. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

- Gavezotti, A. (1994). The calculation of phase diagrams for organic compounds. Journal of Molecular Structure: THEOCHEM, 307, 1-10.

- Treszczanowicz, A. J., & Benson, G. C. (1986). Steric effects on the self-association of branched and cyclic alcohols in inert solvents. Apparent heat capacities of secondary and tertiary alcohols in hydrocarbons. Fluid Phase Equilibria, 29, 249-258.

-

LibreTexts. (2023). The Molecular Interpretation of Entropy. In Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

WWU Chemistry. (2021, March 6). Entropy in Atoms, Molecules, and Reactions (WWU CHEM 462) [Video]. YouTube. [Link]

-

OpenStax. (2015, June 30). The Third Law and Standard Molar Entropies | OpenStax Chemistry 2e 16.3 [Video]. YouTube. [Link]

- da Silva, G., Kim, C.-H., & Bozzelli, J. W. (2006). Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and internal rotor potentials of vinyl alcohol, methyl vinyl ether, and their corresponding radicals. The Journal of Physical Chemistry A, 110(25), 7925–7934.

-

Cheméo. (n.d.). Chemical Properties of Tri-t-butylmethane (CAS 35660-96-9). Retrieved January 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanol. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

- Diky, V., Chirico, R. D., Kazakov, A. F., Muzny, C. D., & Frenkel, M. (2009). ThermoData Engine (TDE): Software Implementation of the Dynamic Data Evaluation Concept. 4. Chemical Reactions.

- Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers.

-

Parr Instrument Company. (n.d.). Bomb Calorimetry. Retrieved January 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas phase thermochemistry data for tri-t-butylmethane. In NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Pentanol, 3-(1,1-dimethylethyl)-2,2,4,4-tetramethyl- [webbook.nist.gov]

- 3. Tri-t-butylmethane [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Elasticity of globular proteins. The relation between mechanics, thermodynamics and mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Entropy in molecular recognition by proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Steric Colossus: A Technical Guide to the Discovery and History of Tri-tert-butylmethanol

Abstract

Tri-tert-butylmethanol (also known as tri-tert-butylcarbinol or 3-tert-butyl-2,2,4,4-tetramethylpentan-3-ol) stands as a monumental achievement in synthetic organic chemistry, representing arguably the most sterically hindered alcohol prepared to date. Its structure, featuring a central carbinol carbon atom completely encapsulated by three bulky tert-butyl groups, presents profound challenges to its synthesis and dictates a unique chemical reactivity profile. This guide provides an in-depth exploration of the historical efforts to construct this molecule, details the successful synthetic methodologies, analyzes its distinct physicochemical properties, and discusses the chemical consequences of its extreme steric congestion. This document is intended for researchers, scientists, and professionals in drug development who appreciate the interplay of molecular architecture and chemical behavior.

Introduction: The Challenge of Steric Hindrance

In the landscape of organic chemistry, the spatial arrangement of atoms—or stereochemistry—is a paramount determinant of molecular properties and reactivity. Steric hindrance, the congestion caused by the physical bulk of substituent groups, can impede reaction pathways, alter conformational preferences, and create molecules with extraordinary characteristics. The quest to synthesize molecules with extreme steric crowding is not merely an academic exercise; it pushes the boundaries of synthetic methodology and deepens our understanding of fundamental chemical principles. This compound is the archetype of such a molecule, a testament to the ingenuity required to overcome the formidable repulsive forces inherent in its design.

Discovery: A Tale of Two Syntheses

The history of this compound is intrinsically linked to the pioneering work of physical organic chemist Paul D. Bartlett. His investigations into highly branched molecules set the stage for the eventual conquest of this sterically encumbered target.

The First Synthesis: A Low-Yield Breakthrough (1945)

The first successful, albeit inefficient, synthesis of this compound was reported in 1945 by Paul D. Bartlett and Abraham Schneider.[1][2] Their approach was predicated on the reaction of a highly hindered ketone, di-tert-butyl ketone (also called hexamethylacetone), with an organometallic reagent derived from tert-butyl chloride.

Recognizing that the extreme steric hindrance would likely thwart a conventional Grignard reaction, they employed Barbier-type conditions. This method involves the in-situ formation of the organometallic reagent in the presence of the electrophile. By reacting di-tert-butyl ketone and tert-butyl chloride with sodium sand, they presumably generated a transient tert-butylsodium species that would immediately attack the ketone. This strategy, while successful, was fraught with side reactions, including reduction of the ketone to the corresponding alcohol (di-tert-butylcarbinol) and Wurtz coupling of the alkyl halide. Consequently, the isolated yield of this compound was a mere 5.1% to 8.5%.[1] This initial success, however, proved the molecule's existence was possible and laid the groundwork for future refinement.

The High-Yield Method: The Advent of tert-Butyllithium (1955)

A decade later, a significant improvement was reported by Bartlett and Edwin B. Lefferts.[1] The critical advance was the use of a more reactive and less basic (compared to its Grignard counterpart for this specific transformation) organometallic reagent: tert-butyllithium (t-BuLi). The reaction of t-BuLi with di-tert-butyl ketone proceeded much more cleanly, favoring the desired nucleophilic addition over competing side reactions. This refined methodology furnished this compound in a remarkable 81% yield, transforming the molecule from a laboratory curiosity into an accessible subject for detailed study.[1]

Synthesis and Methodology

The high-yield synthesis of this compound is a two-stage process that begins with the preparation of the key precursor, di-tert-butyl ketone. The protocols described below are based on the principles established by Bartlett and his contemporaries.

Protocol 1: Synthesis of Di-tert-butyl Ketone (Hexamethylacetone)

The primary challenge in synthesizing di-tert-butyl ketone is overcoming the steric hindrance that opposes the formation of the crowded C-CO-C bond. A common historical method involves the reaction of a pivaloyl halide (derived from pivalic acid) with a tert-butyl organometallic reagent.

Step-by-Step Methodology:

-

Preparation of Pivaloyl Chloride: Pivalic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to produce pivaloyl chloride. The reaction is typically performed in an inert solvent, and the product is purified by distillation.

-

Grignard Reaction: tert-Butylmagnesium chloride is prepared by reacting tert-butyl chloride with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Coupling Reaction: The freshly prepared tert-butylmagnesium chloride solution is cooled in an ice bath. Pivaloyl chloride is then added dropwise with vigorous stirring. The steric hindrance makes this reaction sluggish and prone to side reactions, necessitating careful temperature control.

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation, and the crude di-tert-butyl ketone is purified by fractional distillation.

Protocol 2: Synthesis of this compound

This protocol follows the high-yield approach developed by Bartlett and Lefferts.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of di-tert-butyl ketone in anhydrous diethyl ether. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of tert-Butyllithium: A solution of tert-butyllithium in pentane or heptane is added dropwise to the stirred ketone solution over 30 minutes. The causality for using t-BuLi is its high reactivity, which is necessary to overcome the activation barrier imposed by the steric hindrance of the ketone.

-

Reaction and Quenching: The reaction mixture is stirred at low temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Workup and Purification: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield crude this compound.

-

Final Purification: The product is purified by sublimation or recrystallization from a suitable solvent like methanol, yielding a white crystalline solid.

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

The extreme steric crowding in this compound gives rise to unique and diagnostic physical and spectroscopic properties.

Data Presentation:

| Property | Value | Significance |

| Molecular Formula | C₁₃H₂₈O | - |

| Molar Mass | 200.36 g/mol | - |

| Appearance | White crystalline solid | - |

| Melting Point | 117-118 °C | Relatively high for an alcohol of this molecular weight, reflecting its compact, symmetrical structure. |

| Boiling Point | 243 °C | - |

| ¹H NMR (CDCl₃) | δ ~1.19 (s, 27H), δ ~1.55 (s, 1H) | Two sharp singlets are expected: one for the 27 equivalent protons of the three t-butyl groups and one for the hydroxyl proton. |

| ¹³C NMR (CDCl₃) | δ ~31.8 (C(CH₃)₃), δ ~38.7 (C(CH₃)₃) | Two signals are expected: one for the nine equivalent methyl carbons and one for the three equivalent quaternary carbons. |

| IR Spectroscopy (CCl₄) | ν(O-H) ~3620 cm⁻¹ (sharp) | Absence of a broad band at 3200-3500 cm⁻¹. This is the key diagnostic feature, proving the lack of intermolecular hydrogen bonding due to steric hindrance.[1] |

The Spectroscopic Anomaly: Infrared Analysis

In nearly all other alcohols, the infrared spectrum is dominated by a strong, broad absorption band between 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration of hydrogen-bonded molecules. This compound is a stark exception. Its IR spectrum in the liquid phase or in solution shows only a sharp, relatively weak absorption at higher frequency (~3620 cm⁻¹).[1][3][4] This is the frequency of a "free" hydroxyl group, unperturbed by hydrogen bonding. The three bulky tert-butyl groups act as a molecular shield, effectively preventing the hydroxyl group of one molecule from approaching the oxygen atom of another, making intermolecular hydrogen bonding impossible. This spectroscopic feature is the most direct and compelling evidence of the molecule's profound steric congestion.

Molecular Structure Diagram:

Caption: Structure of this compound.

Reactivity and Applications: A Study in Steric Inertness

The chemistry of this compound is largely defined by what it cannot do. The extreme steric shielding of the hydroxyl group and the central carbon atom renders them remarkably unreactive towards reagents and reaction conditions that would readily transform simpler tertiary alcohols.

-

Resistance to Esterification: Attempts to esterify this compound with carboxylic acids or acid chlorides under standard conditions are generally unsuccessful. The nucleophilic oxygen of the hydroxyl group is too sterically encumbered to attack the electrophilic carbonyl carbon of the acylating agent.

-

Dehydration Challenges: While tertiary alcohols are notoriously prone to acid-catalyzed dehydration to form alkenes, this compound exhibits significant resistance to this transformation.[5][6][7][8] The formation of the corresponding carbocation is sterically hindered, and the subsequent elimination step is also difficult. Forcing conditions are required, often leading to skeletal rearrangements rather than the simple expected alkene.

-

SN1 Reactivity: The molecule is highly resistant to Sₙ1 reactions. The departure of the hydroxyl group as water to form a tertiary carbocation is sterically impeded. The bulky tert-butyl groups prevent the necessary planarization of the carbocation intermediate, making its formation energetically unfavorable.

Due to this inherent inertness, this compound has limited direct applications in areas like drug development. However, its true value lies in its role as a benchmark molecule in physical organic chemistry. It serves as an invaluable tool for:

-

Studying Steric Effects: It provides a clear and extreme example of how steric hindrance can dominate and control chemical reactivity.

-

Probing Reaction Mechanisms: Its inertness can be used to test the limits of reaction conditions and to probe the steric requirements of different reaction pathways.

-

Spectroscopic Research: Its unique "free" hydroxyl group makes it an ideal model compound for spectroscopic studies of non-hydrogen-bonded alcohols.[1]

Conclusion

The story of this compound is a compelling narrative of chemical discovery, highlighting the relentless pursuit of molecular targets once deemed inaccessible. Its synthesis, pioneered by Paul D. Bartlett and his team, was a landmark achievement that required overcoming immense steric barriers. The molecule's unique properties, particularly its complete lack of intermolecular hydrogen bonding, provide a vivid illustration of the power of steric effects in dictating molecular behavior. While not a direct player in applied fields like pharmaceuticals, this compound remains a cornerstone of chemical education and research, a "steric colossus" that continues to teach us about the fundamental principles governing the structure and reactivity of organic molecules.

References

-

Bartlett, P. D., & Schneider, A. (1945). The Synthesis of Tri-t-butylcarbinol and Other Highly Branched Alcohols by Means of Sodium. Journal of the American Chemical Society, 67(1), 141–144. [Link]

-

Wikipedia. (n.d.). 2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

National Academies Press. (n.d.). PAUL DOUGHTY BARTLETT. Biographical Memoirs. Retrieved from [Link]

-

Figueras, F., Nohl, A., de Mourgues, L., & Trambouze, Y. (1971). Dehydration of methanol and tert-butyl alcohol on silica-alumina. Transactions of the Faraday Society, 67, 1155-1163. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Aniya, V., et al. (2016). A Comprehensive Approach Towards Dehydration of Tert-Butyl Alcohol by Extractive Distillation. Industrial & Engineering Chemistry Research, 55(25). [Link]

-

YouTube. (2023). What Happens During Tert-Butanol Dehydration?. Chemistry For Everyone. Retrieved from [Link]

- Google Patents. (n.d.). US4155945A - Continuous process for dehydration of tertiary butyl alcohol.

-

ResearchGate. (n.d.). Catalytic dehydration of tert-butyl alcohol using cation exchange resin. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Michigan State University College of Engineering. (n.d.). Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. Retrieved from [Link]

Sources

- 1. biographicalmemoirs.org [biographicalmemoirs.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]